molecular formula C15H16N6O3 B5703869 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B5703869
M. Wt: 328.33 g/mol
InChI Key: XNRXQOSCECYNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine, also known as MNTP, is a novel compound with potential applications in scientific research.

Mechanism of Action

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine inhibits PDE5 and PDE9 by binding to the catalytic site of the enzymes and preventing the hydrolysis of cyclic nucleotides. This leads to an increase in the levels of cyclic nucleotides, which in turn activate downstream signaling pathways. The exact mechanism of action of 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine is still under investigation, but it is believed to involve allosteric modulation of the enzyme activity.
Biochemical and Physiological Effects:
6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine can inhibit the proliferation of smooth muscle cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine can reduce airway hyperresponsiveness and inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD).

Advantages and Limitations for Lab Experiments

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine has several advantages as a research tool, including its selectivity for PDE5 and PDE9, its ability to modulate cyclic nucleotide signaling pathways, and its potential therapeutic applications in diseases such as asthma and COPD. However, 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine also has limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine, including the development of more selective and potent PDE inhibitors, the investigation of the role of PDEs in other signaling pathways, and the evaluation of the therapeutic potential of 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine in other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to evaluate the safety and efficacy of 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine in preclinical and clinical trials.

Synthesis Methods

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine can be synthesized using a multi-step process that involves the reaction of 4-morpholinylmethyl-1,2,3,6-tetrahydropyridine with 2,4-dichloro-5-methylpyrimidine, followed by nitration and cyclization. The final product is obtained through purification and isolation steps.

Scientific Research Applications

6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine has potential applications in scientific research as a tool for studying the role of cyclic nucleotide phosphodiesterases (PDEs) in cellular signaling pathways. PDEs are enzymes that regulate the levels of cyclic nucleotides, which are important second messengers in many signaling pathways. 6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine has been shown to selectively inhibit PDE5 and PDE9, which are involved in the regulation of smooth muscle tone and inflammation, respectively.

properties

IUPAC Name

4-[(6-methyl-9-nitro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-10-12-3-2-11(21(22)23)8-13(12)15-17-16-14(20(15)18-10)9-19-4-6-24-7-5-19/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRXQOSCECYNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=C1C=CC(=C3)[N+](=O)[O-])CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Methyl-9-nitro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.